molecular formula C12H15ClN2O2 B5157172 3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanenitrile;hydrochloride

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanenitrile;hydrochloride

Cat. No.: B5157172
M. Wt: 254.71 g/mol
InChI Key: TUGKOODSHXKWCG-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanenitrile;hydrochloride is a chemical compound with a complex structure that includes a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanenitrile;hydrochloride typically involves the reaction of 1,4-benzodioxane with appropriate reagents under controlled conditions. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with various alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanenitrile;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxin ring or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanenitrile;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanenitrile;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanenitrile;hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c13-6-3-7-14-8-10-9-15-11-4-1-2-5-12(11)16-10;/h1-2,4-5,10,14H,3,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGKOODSHXKWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCCC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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